5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride is an organic compound characterized by the presence of a benzene ring substituted with an octadecyloxy group and two carbonyl chloride groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride typically involves the reaction of 5-(Octadecyloxy)benzene-1,3-dicarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chlorides formed. The general reaction scheme is as follows:
5-(Octadecyloxy)benzene-1,3-dicarboxylic acid+2SOCl2→5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride+2HCl+SO2
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient conversion and high yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-(Octadecyloxy)benzene-1,3-dicarboxylic acid and hydrochloric acid.
Reduction: Reduction of the carbonyl chloride groups can yield the corresponding alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can be used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous media at room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
5-(Octadecyloxy)benzene-1,3-dicarboxylic acid: Formed through hydrolysis.
Alcohols: Formed through reduction.
Scientific Research Applications
5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride groups act as electrophilic centers, facilitating the formation of various derivatives through nucleophilic attack. The octadecyloxy group imparts hydrophobic characteristics, influencing the compound’s solubility and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Isophthaloyl Chloride: Similar structure with two carbonyl chloride groups on a benzene ring but lacks the octadecyloxy group.
Terephthaloyl Chloride: Another dicarbonyl chloride compound with the carbonyl groups at the 1 and 4 positions on the benzene ring.
Dimedone: A cyclic 1,3-diketone with different reactivity and applications.
Uniqueness
5-(Octadecyloxy)benzene-1,3-dicarbonyl dichloride is unique due to the presence of the long octadecyloxy chain, which imparts distinct physical and chemical properties
Properties
CAS No. |
41434-36-0 |
---|---|
Molecular Formula |
C26H40Cl2O3 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
5-octadecoxybenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C26H40Cl2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-24-20-22(25(27)29)19-23(21-24)26(28)30/h19-21H,2-18H2,1H3 |
InChI Key |
HCBCKZODFPWIQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.